

Enzymatic Regulation of 1-Methyl-L-histidine Levels: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-L-histidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is emerging as a significant biomolecule with implications in muscle protein metabolism, dietary intake assessment, and potentially in various pathological states. The cellular concentration of 1-MH is intricately controlled by a network of enzymes that govern its synthesis through post-translational modification of proteins and its subsequent release during proteolysis. This technical guide provides a comprehensive overview of the core enzymatic players in 1-MH regulation, detailing their kinetic properties, the signaling pathways that influence their activity, and standardized protocols for their study. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and therapeutically target the enzymatic machinery governing 1-MH homeostasis.

Introduction to 1-Methyl-L-histidine Metabolism

1-Methyl-L-histidine (also known as π -methylhistidine) is primarily generated through the post-translational methylation of histidine residues within proteins, most notably actin and myosin in skeletal muscle.^{[1][2]} This modification is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases. Once these methylated proteins undergo degradation, free 1-MH is released into the circulation. Unlike many other amino acids, 1-MH is not re-incorporated into new proteins and is ultimately excreted in the urine.^{[3][4]} Consequently,

urinary and plasma levels of 1-MH can serve as valuable biomarkers for myofibrillar protein breakdown and dietary meat intake.[2][3]

The enzymatic landscape of 1-MH metabolism is dominated by a few key methyltransferases, each with distinct substrate specificities and regulatory mechanisms. Understanding the function and regulation of these enzymes is paramount for elucidating the physiological roles of 1-MH and for developing therapeutic strategies targeting conditions associated with altered muscle protein turnover.

Key Enzymes in 1-Methyl-L-histidine Regulation

The synthesis of 1-MH is predominantly controlled by the following enzymes:

- **SET Domain Containing 3 (SETD3):** A protein histidine N-methyltransferase that specifically methylates histidine 73 (His73) on β -actin at the N-3 (tau) position.[5][6] While this guide focuses on **1-Methyl-L-histidine** (π -methylhistidine), the action of SETD3 is crucial in the broader context of histidine methylation in proteins that are major sources of methylated histidine upon degradation.
- **Methyltransferase-like 18 (METTL18):** Another protein histidine N-methyltransferase responsible for the N-3 (tau) methylation of histidine 245 in the 60S ribosomal protein L3 (RPL3).[5][7] Similar to SETD3, METTL18 contributes to the pool of methylated histidine in cellular proteins.
- **Carnosine N-methyltransferase 1 (CARNMT1):** This enzyme catalyzes the N-1 (π) methylation of the histidine moiety in carnosine (β -alanyl-L-histidine) to form anserine (β -alanyl-**1-methyl-L-histidine**).[8][9] The subsequent breakdown of anserine, often from dietary sources, releases 1-MH.[10] CARNMT1 has also been shown to methylate histidine residues in certain zinc finger proteins.[11]

Data Presentation: Kinetic Parameters of Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in reactions leading to the formation of **1-Methyl-L-histidine**. This allows for a direct comparison of their catalytic efficiencies and substrate affinities.

Enzyme	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	Optimal pH	Optimal Temperature (°C)	Source(s)
Human SETD3	β-actin	~0.8	~0.7	-	-	[5]
S- adenosyl- L- methionine (SAM)	~0.1	-	-	-	[5]	
Rat SETD3	β-actin	0.47 ± 0.05	0.69 ± 0.02	-	-	[1]
S- adenosyl- L- methionine (SAM)	0.11 ± 0.01	-	-	-	[1]	
Human CARNMT1	Carnosine	4959	0.09	7.0 - 7.5	50	[8]
S- adenosyl- L- methionine (SAM)	53	3.57	-	-	[8]	
METTL18	RPL3	Not Reported	Not Reported	-	-	

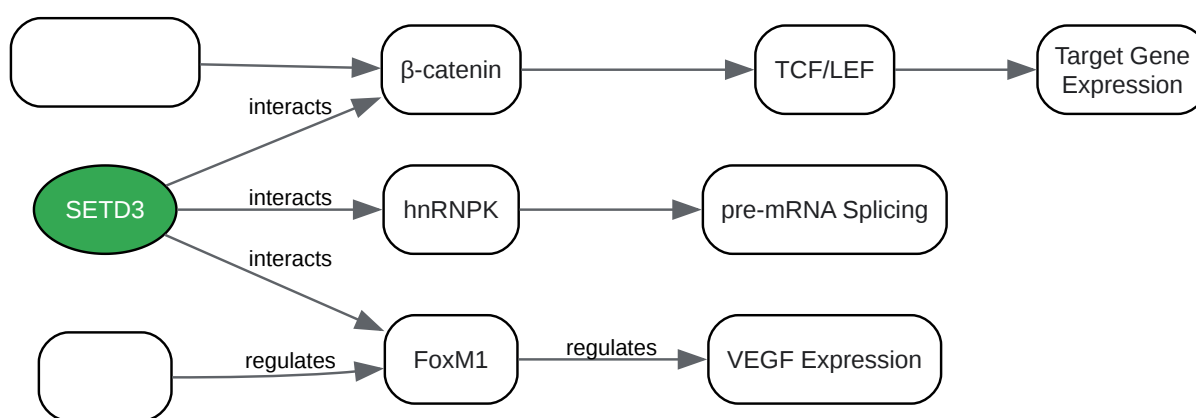
Note: Kinetic data for METTL18 are not readily available in the current literature.

Signaling Pathways and Regulation

The activity and expression of the methyltransferases governing 1-MH levels are subject to regulation by various signaling pathways, highlighting potential avenues for therapeutic intervention.

Regulation of SETD3

SETD3 has been implicated in several signaling cascades, including the canonical Wnt signaling pathway. It has been shown to interact with β -catenin, a key component of this pathway, suggesting a role in gene transcription regulation.[12] Furthermore, under hypoxic conditions, the transcription factor FoxM1 can regulate the expression of Vascular Endothelial Growth Factor (VEGF) in a SETD3-dependent manner.[13] Recent studies have also uncovered an interaction between SETD3 and the splicing factor hnRNPK, suggesting a role for SETD3 in the regulation of pre-mRNA splicing.[14]

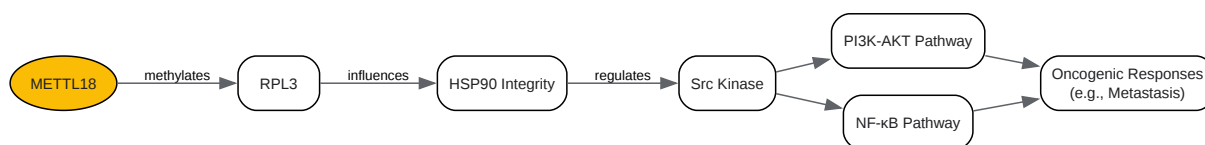


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SETD3 Regulatory Interactions

Regulation of METTL18

METTL18 has been linked to oncogenic signaling pathways, particularly in the context of HER2-negative breast cancer.[15] Its activity can indirectly influence the phosphorylation of the proto-oncogene tyrosine-protein kinase Src and its downstream effectors, including the PI3K-AKT and NF- κ B pathways.[15] This regulation appears to be mediated through METTL18's methylation of RPL3, which in turn affects the integrity and protein levels of Heat Shock Protein 90 (HSP90), a key regulator of protein folding and stability.[15]



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METTL18 Signaling Cascade

Experimental Protocols

Accurate measurement of 1-MH levels and the activity of its regulatory enzymes is crucial for research and clinical applications. This section provides detailed methodologies for key experiments.

Quantification of 1-Methyl-L-histidine in Biological Samples

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific for the quantification of 1-MH in urine and plasma.

Sample Preparation (Urine):

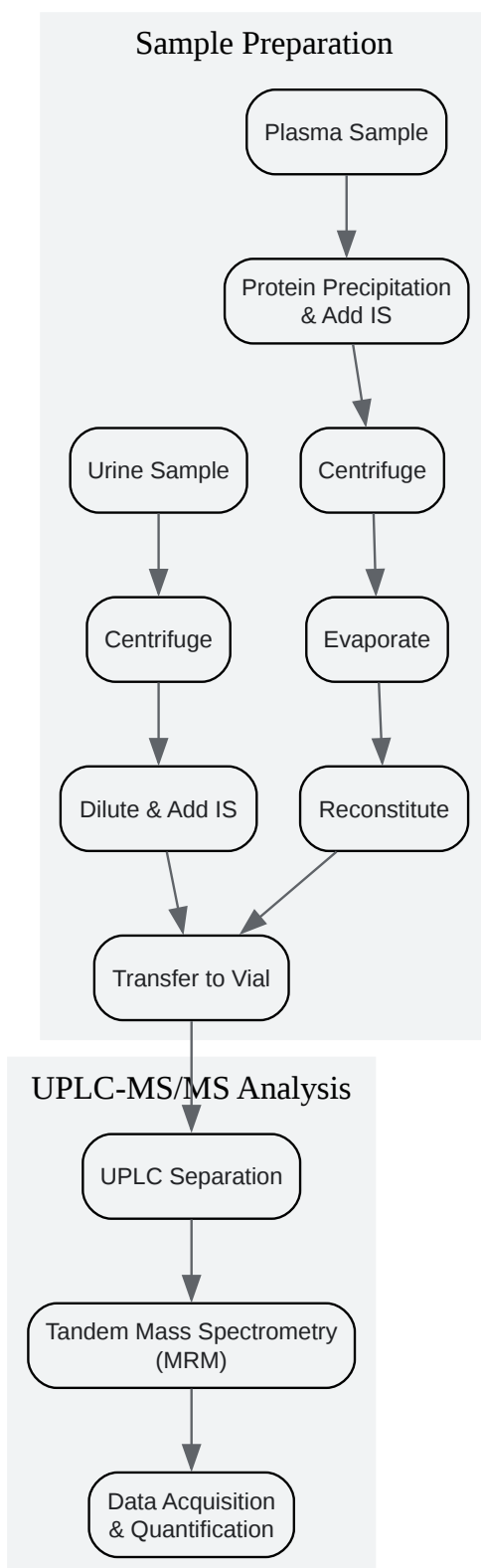
- Thaw frozen urine samples at room temperature.
- Vortex the samples for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
- Add an internal standard (e.g., deuterated 1-MH).
- Vortex and transfer to an autosampler vial.

Sample Preparation (Plasma):

- To 100 μ L of plasma, add 400 μ L of a precipitation solution (e.g., acetonitrile containing an internal standard).
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of 0.1% formic acid in water.
- Vortex and transfer to an autosampler vial.

UPLC-MS/MS Conditions (Example):

- Column: Acquity UPLC HSS T3 column (or equivalent)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient appropriate for the separation of 1-MH from other components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-MH and the internal standard.



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UPLC-MS/MS Workflow for 1-MH

In Vitro Methyltransferase Activity Assay

Method: MTase-Glo™ Methyltransferase Assay (Promega)

This is a bioluminescence-based assay that measures the formation of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methyltransferases.

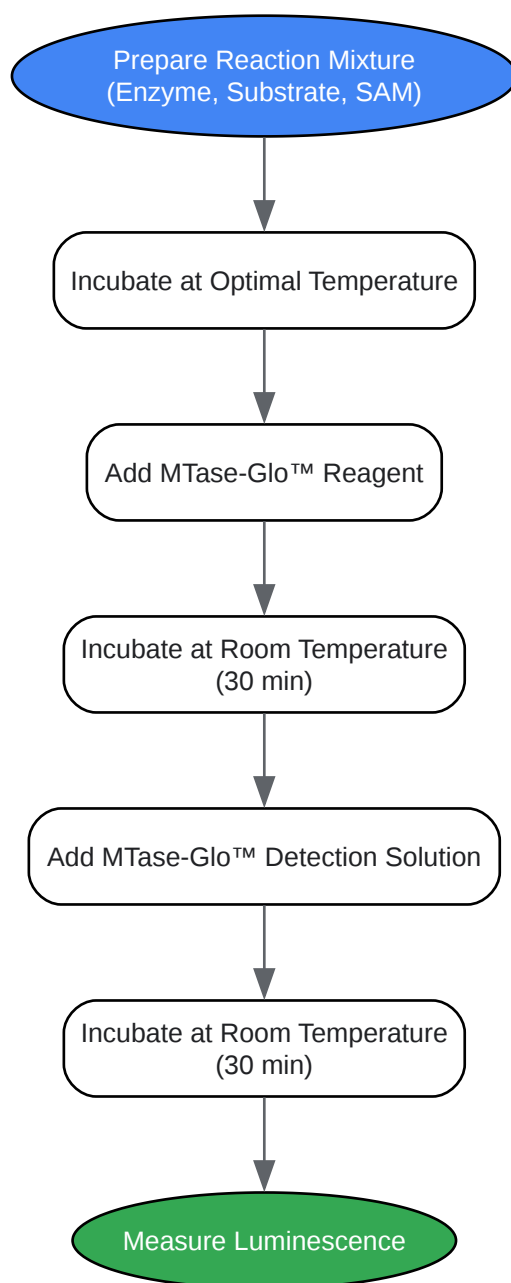
Materials:

- MTase-Glo™ Methyltransferase Assay Kit (Promega, Cat.# V7601 or V7602)
- Recombinant methyltransferase (SETD3, METTL18, or CARNMT1)
- Substrate (e.g., β -actin for SETD3, RPL3 for METTL18, carnosine for CARNMT1)
- S-adenosyl-L-methionine (SAM)
- White, opaque 96- or 384-well plates
- Luminometer

Protocol (384-well format):

- Prepare the Methyltransferase Reaction Mixture (Final Volume: 5 μ L):
 - 2.5 μ L of 2X Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM DTT)
 - 1 μ L of Substrate (at desired concentration)
 - 0.5 μ L of SAM (at desired concentration)
 - 1 μ L of Recombinant Enzyme (at desired concentration)
- Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for SETD3, 50°C for CARNMT1) for a predetermined time (e.g., 60 minutes).
- Add MTase-Glo™ Reagent: Add 5 μ L of MTase-Glo™ Reagent to each well. Mix briefly on a plate shaker.

- Incubate: Incubate at room temperature for 30 minutes.
- Add MTase-Glo™ Detection Solution: Add 10 µL of MTase-Glo™ Detection Solution to each well. Mix briefly on a plate shaker.
- Incubate: Incubate at room temperature for 30 minutes.
- Measure Luminescence: Read the luminescence using a plate-reading luminometer.
- Data Analysis: Correlate the luminescence signal to the amount of SAH produced using an SAH standard curve.



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MTase-Glo™ Assay Workflow

Conclusion

The enzymatic regulation of **1-Methyl-L-histidine** is a complex process with significant physiological and clinical relevance. The methyltransferases SETD3, METTL18, and CARNMT1 are central to the synthesis of methylated proteins and dipeptides that serve as the primary sources of 1-MH. The intricate regulation of these enzymes through various signaling

pathways presents exciting opportunities for the development of novel therapeutic agents targeting diseases associated with aberrant muscle protein metabolism and other pathological conditions. The standardized protocols provided in this guide offer a robust framework for researchers to further investigate the roles of these enzymes and the broader implications of 1-MH in health and disease. Future research should focus on elucidating the complete kinetic profiles of all involved enzymes, particularly METTL18, and further dissecting the signaling networks that govern their activity to unlock the full therapeutic potential of targeting 1-MH metabolism.

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